(S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE is a chemical compound characterized by the presence of a difluorophenyl group, a hydroxyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE typically involves the reaction of a suitable precursor with reagents that introduce the difluorophenyl, hydroxyl, and nitrile groups. One common method involves the use of diethyl malonate and bromomethylphenylpyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The difluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce an amine.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context and application. For example, in a biological setting, the compound may interact with enzymes or receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-[1,2,4]triazol-1-yl-thiobutyramide
- (2R,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
Uniqueness
(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE is unique due to its specific stereochemistry and the presence of both difluorophenyl and nitrile groups
Eigenschaften
Molekularformel |
C9H7F2NO |
---|---|
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
(3S)-3-(3,5-difluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1H2/t9-/m0/s1 |
InChI-Schlüssel |
DFHCYUPSIWYEJJ-VIFPVBQESA-N |
Isomerische SMILES |
C1=C(C=C(C=C1F)F)[C@H](CC#N)O |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.